molecular formula C44H56N8O7 B10795392 cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe]

cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe]

Cat. No.: B10795392
M. Wt: 809.0 g/mol
InChI Key: NPJIOCBFOAHEDO-UHFFFAOYSA-N
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Description

Cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe] is a cyclic peptide composed of six amino acids: N-methylalanine, tyrosine, tryptophan, lysine, valine, and phenylalanine The “cyclo” prefix indicates that the peptide forms a cyclic structure through head-to-tail cyclization

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe] typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC. After the assembly of the linear peptide, the peptide is cleaved from the resin and cyclized in solution. Cyclization is achieved by forming a peptide bond between the N-terminal and C-terminal ends of the peptide chain. The reaction conditions often involve the use of a cyclization reagent like HATU in the presence of a base such as DIPEA.

Industrial Production Methods

Industrial production of cyclic peptides like cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe] follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the SPPS process. The cyclization step is optimized to ensure high yield and purity. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe] can undergo various chemical reactions, including:

    Oxidation: The tryptophan and tyrosine residues can be oxidized using reagents like hydrogen peroxide or iodine.

    Reduction: Disulfide bonds, if present, can be reduced using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid residues can be modified through substitution reactions using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Substitution: Various amino acid-specific reagents

Major Products Formed

The major products formed from these reactions depend on the specific residues involved. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe] has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide cyclization and conformational analysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of novel materials and as a template for designing new cyclic peptides with desired properties.

Mechanism of Action

The mechanism of action of cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe] involves its interaction with specific molecular targets. The cyclic structure enhances its stability and binding affinity to target proteins or receptors. The peptide can modulate biological pathways by inhibiting or activating specific enzymes, receptors, or ion channels. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclo[DL-Gly-DL-Phe-DL-Trp-DL-Tyr-DL-Lys-DL-Val]
  • Cyclo[DL-N(Me)Ala-DL-Leu-N(Me)Phe(a,b-dehydro)-Gly]
  • Cyclo[DL-Trp-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe]

Uniqueness

Cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe] is unique due to the presence of N-methylalanine, which can influence its conformational flexibility and biological activity

Properties

Molecular Formula

C44H56N8O7

Molecular Weight

809.0 g/mol

IUPAC Name

9-(4-aminobutyl)-3-benzyl-15-[(4-hydroxyphenyl)methyl]-12-(1H-indol-3-ylmethyl)-1,18-dimethyl-6-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C44H56N8O7/c1-26(2)38-43(58)50-37(23-28-12-6-5-7-13-28)44(59)52(4)27(3)39(54)48-35(22-29-17-19-31(53)20-18-29)41(56)49-36(24-30-25-46-33-15-9-8-14-32(30)33)42(57)47-34(40(55)51-38)16-10-11-21-45/h5-9,12-15,17-20,25-27,34-38,46,53H,10-11,16,21-24,45H2,1-4H3,(H,47,57)(H,48,54)(H,49,56)(H,50,58)(H,51,55)

InChI Key

NPJIOCBFOAHEDO-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O

Origin of Product

United States

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